Hydroxy butenedioic acid diethyl ester
Description
Historical Evolution and Foundational Research in Butanedioic Acid, Hydroxy-, Diethyl Ester Chemistry
The foundational research concerning diethyl hydroxybutenedioate is deeply rooted in the late 19th and early 20th-century investigations into the chemistry of β-dicarbonyl compounds. The discovery and subsequent study of keto-enol tautomerism were pivotal in understanding the dual reactivity of compounds like diethyl oxaloacetate. Initially, the structure was debated, with chemists trying to reconcile its acidic nature and its reactivity profile, which showed characteristics of both a ketone and an alcohol.
The work on the reactions of enolates, such as the Claisen condensation which is used to form the precursor diethyl oxaloacetate, laid the groundwork for understanding the formation and reactivity of its enol form. mlsu.ac.in Early researchers noted that the compound could be both O-alkylated and C-alkylated, providing strong evidence for the existence of two distinct, interconverting forms. The development of spectroscopic techniques in the 20th century, particularly nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, provided conclusive proof of the keto-enol equilibrium and allowed for the quantification of the different tautomers in various solvents and conditions. This foundational work established that diethyl hydroxybutenedioate is not just a theoretical intermediate but a tangible chemical entity with its own distinct properties and reactivity.
Current Academic Significance and Interdisciplinary Research Landscape of Butanedioic Acid, Hydroxy-, Diethyl Ester
In contemporary academia, diethyl hydroxybutenedioate continues to be a subject of interest, primarily due to its role as a versatile synthetic intermediate. Its academic significance lies in its ability to act as a nucleophile in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex organic molecules. The presence of multiple functional groups—an ester, a hydroxyl group, and a carbon-carbon double bond—makes it a valuable building block in organic synthesis.
The interdisciplinary research landscape involving diethyl hydroxybutenedioate extends into physical organic chemistry, where it serves as a model system for studying the thermodynamics and kinetics of tautomerism. Computational chemistry is also employed to model the keto-enol equilibrium and to predict the regioselectivity of its reactions. researchgate.net Furthermore, its derivatives are explored in medicinal chemistry for the synthesis of heterocyclic compounds and other molecules of potential biological interest. The study of its coordination chemistry with metal ions also presents an area of interdisciplinary research, with potential applications in catalysis.
Strategic Positioning of Butanedioic Acid, Hydroxy-, Diethyl Ester in Advanced Organic Synthesis and Materials Science
In the realm of advanced organic synthesis, diethyl hydroxybutenedioate is strategically positioned as a C4 building block. Its enolic hydroxyl group can be derivatized to introduce a variety of functionalities, while the carbon-carbon double bond can participate in cycloaddition reactions and other transformations. As an enolate equivalent, it is a key reactant in Michael additions, providing access to a wide range of 1,5-dicarbonyl compounds and their derivatives. researchgate.net The ability to control the regioselectivity of its reactions (O- vs. C-alkylation/acylation) is a significant area of research, often involving the careful choice of reaction conditions and reagents.
While direct applications in materials science are less documented than in organic synthesis, the inherent functionalities of diethyl hydroxybutenedioate suggest potential uses. The ester groups can be hydrolyzed to carboxylic acids or transesterified, and the double bond could, in principle, be utilized in polymerization reactions to create functional polymers. Its derivatives could also serve as precursors for the synthesis of specialized monomers or as additives to modify the properties of existing materials. For instance, butenedioic acid and its esters are known to be used in the synthesis of polyesters and as cross-linking agents. thieme-connect.de The development of new synthetic methodologies may further unlock its potential in the creation of novel materials with tailored properties.
Data Tables
Physicochemical Properties of Diethyl Hydroxybutanedioate
| Property | Value |
| CAS Number | 7554-12-3 |
| Molecular Formula | C₈H₁₄O₅ chemeo.com |
| Molecular Weight | 190.19 g/mol chemeo.com |
| IUPAC Name | diethyl 2-hydroxybutanedioate chemeo.com |
| Boiling Point | 122-124 °C at 12 mmHg |
| Density | 1.128 g/mL at 25 °C |
Physicochemical Properties of Dimethyl 2-hydroxybut-2-enedioate
| Property | Value |
| CAS Number | 104629-55-2 nih.gov |
| Molecular Formula | C₆H₈O₅ nih.gov |
| Molecular Weight | 160.12 g/mol nih.gov |
| IUPAC Name | dimethyl 2-hydroxybut-2-enedioate nih.gov |
| XLogP3 | 0.6 nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O5 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
diethyl 2-hydroxybut-2-enedioate |
InChI |
InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5,9H,3-4H2,1-2H3 |
InChI Key |
JILRCVQYCFULEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)O |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Investigations of Butanedioic Acid, Hydroxy , Diethyl Ester
Analysis of Stereoisomeric Forms and Enantiomeric/Diastereomeric Interconversions
Diethyl hydroxybutanedioate exists as a pair of enantiomers, the (R)- and (S)-forms, due to the presence of a single chiral center at the carbon atom bearing the hydroxyl group. The racemic mixture, a 1:1 combination of both enantiomers, is also commonly encountered.
The separation and analysis of these stereoisomers are typically achieved using chiral chromatography techniques. nih.govsigmaaldrich.comsigmaaldrich.com High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful method for resolving the enantiomers of diethyl malate (B86768) and determining their enantiomeric excess (% ee). nih.govsigmaaldrich.com The choice of the chiral stationary phase and the mobile phase composition are critical for achieving baseline separation. nih.gov While specific chiral HPLC methods for diethyl malate are not extensively detailed in readily available literature, methods for analogous chiral compounds are well-established. For instance, the separation of hydroxychloroquine (B89500) enantiomers has been successfully achieved using a Chiralpak AD-H column with a mobile phase of n-hexane and isopropanol (B130326) containing a small amount of diethylamine. nih.gov Such methodologies provide a foundation for developing specific protocols for diethyl malate.
Information regarding the interconversion of the enantiomers of diethyl malate, such as through racemization or epimerization, is not extensively documented in scientific literature. However, the potential for racemization exists, particularly under conditions that could facilitate the temporary removal and re-addition of the acidic proton on the chiral carbon, or through keto-enol tautomerism if oxidation of the hydroxyl group were to occur. Studies on the hydrolysis of related malonate esters under acidic or basic conditions indicate that the ester can be susceptible to transformation, though direct studies on the stereochemical inversion at the chiral center of diethyl malate are scarce. nih.gov The stability of the chiral center is a critical factor in the use of diethyl malate as a chiral synthon.
The determination of enantiomeric excess is crucial for applications requiring enantiomerically pure forms of the compound. sigmaaldrich.com This is often accomplished by chiral HPLC, where the area under the curve for each enantiomer's peak is integrated to calculate the relative amounts. sigmaaldrich.com
Table 1: Stereoisomeric Forms of Diethyl Hydroxybutanedioate
| Stereoisomer | IUPAC Name | Chirality |
| (S)-enantiomer | Diethyl (2S)-2-hydroxybutanedioate | Levorotatory (likely) |
| (R)-enantiomer | Diethyl (2R)-2-hydroxybutanedioate | Dextrorotatory (likely) |
| Racemic Mixture | Diethyl (±)-2-hydroxybutanedioate | Optically inactive |
Note: The direction of optical rotation for the pure enantiomers of diethyl malate is not definitively reported in the searched literature, but is inferred from related compounds like dimethyl malate.
Advanced Conformational Analysis and Molecular Dynamics Studies
The three-dimensional conformation of diethyl hydroxybutenedioate is influenced by the rotation around its single bonds, leading to various possible spatial arrangements of its functional groups. Understanding the preferred conformations is key to comprehending its reactivity and interactions.
Computational methods, such as molecular mechanics and quantum mechanical calculations, are powerful tools for exploring the potential energy surface of the molecule and identifying low-energy conformers. These calculations can provide insights into the dihedral angles and the relative populations of different conformers in the gas phase or in solution. For analogous molecules, two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using Nuclear Overhauser Effect (NOE) data, has been used to determine preferred conformations in solution by measuring through-space proton-proton distances. nih.gov
Molecular dynamics simulations could further elucidate the dynamic behavior of diethyl malate in different environments. nih.gov Such simulations would model the movement of atoms over time, providing a picture of the conformational landscape and the transitions between different conformational states. This information is valuable for understanding how the molecule might interact with other molecules, such as enzymes or chiral catalysts. The lack of specific MD studies on diethyl hydroxybutenedioate represents a gap in the detailed understanding of its dynamic stereochemistry.
Chiroptical Spectroscopy for Absolute Stereochemistry and Enantiomeric Purity Assessment
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules and for assessing their enantiomeric purity. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. nih.govwikipedia.org
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. wikipedia.org The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. nih.govwikipedia.org By comparing the experimental VCD spectrum of an enantiomer of diethyl malate with the spectrum predicted by ab initio quantum chemical calculations, its absolute (R) or (S) configuration can be unambiguously determined. nih.gov While VCD is a powerful tool, specific VCD studies on diethyl hydroxybutenedioate are not prominently reported.
Electronic Circular Dichroism (ECD) is another chiroptical technique that measures the differential absorption of circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.govtcichemicals.com The ECD spectrum is characteristic of the electronic transitions within the chiral molecule and can also be used to assign the absolute configuration by comparison with theoretical calculations. tcichemicals.com For molecules like diethyl malate, the chromophores are the carbonyl groups of the ester functions.
Optical Rotation (OR) is the oldest and most common chiroptical technique. It measures the rotation of the plane of linearly polarized light as it passes through a sample of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under specific conditions of temperature, wavelength, and solvent. While a simple measurement, the prediction of optical rotation through ab initio calculations can also be used to determine the absolute configuration. nih.govsigmaaldrich.com Although specific optical rotation data for the enantiomers of diethyl malate is not readily found, data for the closely related dimethyl malate is available. Dimethyl (S)-(-)-malate has a reported specific rotation of [α]D20 = -6.5° (neat), while dimethyl (R)-(+)-malate has a specific rotation of [α]D20 = +6.6° (neat). sigmaaldrich.comsigmaaldrich.com This suggests that the (S)-enantiomer of diethyl malate is likely levorotatory and the (R)-enantiomer is dextrorotatory.
The enantiomeric purity of a sample can also be assessed using chiroptical methods. For instance, the magnitude of the optical rotation is directly proportional to the enantiomeric excess of the sample. sigmaaldrich.com Similarly, the intensity of VCD and ECD signals is also proportional to the enantiomeric excess.
Table 2: Chiroptical Techniques for Stereochemical Analysis
| Technique | Principle | Information Obtained |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. wikipedia.org | Absolute configuration, solution conformation. nih.govwikipedia.org |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. tcichemicals.com | Absolute configuration, electronic transitions. tcichemicals.com |
| Optical Rotation (OR) | Rotation of the plane of linearly polarized light. nih.gov | Absolute configuration (with reference), enantiomeric purity. sigmaaldrich.comnih.gov |
Advanced Synthetic Methodologies for Butanedioic Acid, Hydroxy , Diethyl Ester
Catalytic Approaches to the Synthesis of Butanedioic Acid, Hydroxy-, Diethyl Ester and its Analogs
Catalysis is at the forefront of modern organic synthesis, offering pathways to complex molecules with high precision and efficiency. For diethyl malate (B86768) and its analogs, catalytic methods provide sophisticated solutions for introducing stereocenters and functional groups.
Asymmetric catalysis is crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical and fine chemical industries.
The enantioselective α-hydroxylation of carbonyl compounds represents a direct method for creating chiral α-hydroxy carbonyl units, which are common in bioactive molecules. nih.gov Research has demonstrated the use of Lewis-acidic chiral titanium catalysts for the enantioselective α-hydroxylation of β-ketoesters. nih.gov For instance, the hydroxylation of the t-butyl ester of 2-oxocyclohexanecarboxylic acid using this method can achieve an enantiomeric excess (ee) as high as 94%. nih.gov While this specific example does not produce diethyl malate directly, the principle of transition-metal-catalyzed direct hydroxylation is a significant advancement. nih.gov
Asymmetric esterification offers another strategic approach. This can be achieved through the kinetic resolution of racemic alcohols with achiral carboxylic acids using chiral nucleophilic organocatalysts. chemistryviews.org This method has been successfully applied in the total synthesis of biologically active compounds like (+)- and (–)-centrolobine, demonstrating its utility for creating chiral esters. chemistryviews.org
Organocatalysis and biocatalysis are rapidly growing fields that often provide environmentally benign alternatives to metal-based catalysts.
Organocatalytic methods, such as the use of proline and its derivatives, have been explored for asymmetric α-hydroxylation reactions. researchgate.net These catalysts can effectively transfer their chirality to prochiral substrates, enabling the synthesis of chiral building blocks. researchgate.net For example, proline-catalyzed asymmetric β-hydroxylation of enals has been developed, showcasing the potential of organocatalysts in stereoselective hydroxylation processes. ntu.edu.sg
Biocatalysis utilizes enzymes to perform chemical transformations with high specificity. Microbial lipases, for example, are widely used for their substrate and position specificity. jmb.or.kr The lipase (B570770) from Photobacterium lipolyticum M37 has been shown to position-specifically hydrolyze diethyl malate (DEM) to produce 4-ethyl malate (4-EM), an important precursor for argon fluoride (B91410) (ArF) photoresists. jmb.or.kr This enzymatic process can achieve a reaction yield of up to 100% at a substrate concentration of 6% under optimized conditions of 50°C and pH 4.0. jmb.or.kr
Transition metal-mediated reactions are powerful tools for constructing complex molecular architectures. Various metals have been employed to catalyze the formation of diethyl malate and related compounds.
Palladium(II) complexes have been investigated as catalysts for the hydration of diethyl maleate (B1232345) to yield diethyl malate. acs.org This catalytic hydration provides a direct route from an unsaturated precursor to the desired hydroxylated product. Rhodium-mediated synthesis has also been explored, particularly for carbonylation reactions. researchgate.netgoogle.com For instance, diethyl malonate can be prepared via the carbonylation of ethyl chloroacetate (B1199739) using rhodium catalysts, achieving high conversion rates. google.com Another method involves the in-situ synthesis of a cobalt-based catalyst from a Fe-Mn alloy and cobalt chloride, which then catalyzes the carbonylation of ethyl chloroacetate to produce diethyl malonate with a yield of about 95% under optimized conditions. researchgate.net
Chemo- and Regioselective Preparations of Butanedioic Acid, Hydroxy-, Diethyl Ester
Achieving chemo- and regioselectivity is a critical challenge in the synthesis of multifunctional molecules like diethyl malate. This involves selectively reacting one functional group in the presence of others.
The esterification of malic acid with alcohols like n-butanol has been studied using various catalysts to understand and control the formation of byproducts. finechem-mirea.rufinechem-mirea.ruscispace.com During this reaction, esters of fumaric and maleic acids are often formed as byproducts due to the dehydration of either the malic acid starting material or its ester product. finechem-mirea.rufinechem-mirea.ru The choice of catalyst can influence the ratio of the desired product to these byproducts. Studies have shown that heterogeneous catalysts like Amberlyst 36 Dry can provide an optimal balance between conversion and selectivity for the production of malic acid esters. finechem-mirea.rufinechem-mirea.ru
The position-specific hydrolysis of diethyl malate using the M37 lipase is a prime example of regioselectivity. jmb.or.kr This enzyme specifically hydrolyzes the ester group at the 1-position to produce high-purity 4-ethyl malate, avoiding the formation of the 2-ethyl malate isomer. jmb.or.kr
| Catalyst | Substrate | Product | Selectivity/Yield | Reference |
| Amberlyst 36 Dry | Malic acid and n-butanol | Dibutyl malate | Optimal conversion and selectivity | finechem-mirea.rufinechem-mirea.ru |
| P. lipolyticum M37 Lipase | Diethyl malate | 4-Ethyl malate | 100% yield at 6% substrate conc. | jmb.or.kr |
| Palladium(II) complexes | Diethyl maleate | Diethyl malate | Catalytic hydration | acs.org |
This table summarizes findings on catalysts used for the selective synthesis of diethyl malate and its analogs.
Green Chemistry Principles and Sustainable Synthetic Routes for Butanedioic Acid, Hydroxy-, Diethyl Ester
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
One sustainable approach involves utilizing renewable biomass as a feedstock. An innovative one-step method has been developed to convert raw lignocellulosic biomass directly into diethyl maleate, a precursor to diethyl malate. rsc.org This process uses a polyoxometalate ionic liquid catalyst, [BSmim]CuPW12O40, and converts all major components of the biomass (cellulose, hemicellulose, and lignin) simultaneously. rsc.orgresearchgate.net This route achieved a diethyl maleate yield of 329.6 mg per gram of corn stalk with 70.3% selectivity. rsc.org Diethyl maleate can also be produced from maleic anhydride (B1165640), which in turn can be derived from the oxidation of biomass-derived furfural. researchgate.netrsc.org
The replacement of corrosive homogeneous catalysts like sulfuric acid is another key aspect of green synthesis. google.com Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst-15, Indion-170) and zeolites, offer several advantages. google.comresearchgate.net They are generally less corrosive, easier to separate from the reaction mixture, and can often be reused, which simplifies downstream processing and reduces waste. researchgate.net For example, the esterification of maleic acid with ethanol (B145695) has been effectively carried out using various cation-exchange resins, with catalysts like Indion-170 showing high efficacy and reusability. researchgate.net The use of acid zeolite as a catalyst in the reaction of maleic anhydride and ethanol can increase the conversion rate to over 99.5%, while avoiding the environmental issues associated with neutralizing strong acids. google.com
| Green Chemistry Approach | Catalyst/Method | Key Advantage | Reference |
| Renewable Feedstock | Polyoxometalate ionic liquid | One-pot conversion of raw lignocellulose | rsc.orgresearchgate.net |
| Catalyst Replacement | Cation-exchange resins (e.g., Indion-170) | Reusable, non-corrosive, easy separation | researchgate.netijcea.org |
| Catalyst Replacement | Acid zeolite | High conversion rate (>99.5%), avoids waste liquid | google.com |
| Simplified Process | Palladium-catalyzed carbonylation with phase transfer agent | High yield (93%) under mild conditions | researchgate.net |
This table highlights sustainable synthetic routes and the application of green chemistry principles in the production of diethyl malate precursors.
Novel Esterification Techniques for Butanedioic Acid, Hydroxy-, Diethyl Ester Production
The direct esterification of malic acid is a common and straightforward route to diethyl malate. Research continues to focus on developing novel techniques to improve the efficiency and conditions of this fundamental reaction.
The Fischer-Speier esterification, a classic method, involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. A documented procedure for synthesizing diethyl malonate (a related compound) uses malonic acid and absolute ethanol with concentrated sulfuric acid as the catalyst. youtube.com While effective, this method often requires significant downstream processing to neutralize the acid and purify the product. youtube.com
To overcome the drawbacks of strong mineral acids, various alternative catalysts have been investigated. A study on the esterification of malic acid with n-butanol compared several catalysts, including sulfuric acid, orthophosphoric acid, p-toluenesulfonic acid, and solid acid catalysts like Amberlyst 36 Dry. finechem-mirea.rufinechem-mirea.ru The results indicated that Amberlyst 36 Dry was optimal for obtaining a pure malic acid ester with maximum yield. finechem-mirea.rufinechem-mirea.ru
Heteropolyacids, such as 12-tungstophosphoric acid, have also been employed as efficient and recyclable solid acid catalysts for esterification. google.com In one preparation method for diethyl malonate, 12-tungstophosphoric acid was used to catalyze the reaction between cyanoacetic acid and ethanol, offering benefits like reduced production costs and increased conversion rates compared to traditional sulfuric acid catalysis. google.com
Kinetic studies of the esterification of maleic acid with ethanol over cation-exchange resins like Indion 730 have provided valuable insights into optimizing reaction parameters such as temperature, catalyst loading, and molar ratio of reactants. ijcea.org Such studies are essential for designing efficient industrial-scale processes.
Chemical Reactivity and Mechanistic Investigations of Butanedioic Acid, Hydroxy , Diethyl Ester
Reactivity of the Butenedioate (B8557255) Moiety in Butanedioic Acid, Hydroxy-, Diethyl Ester
The butenedioate moiety, characterized by a carbon-carbon double bond conjugated with two carbonyl groups, is the primary site for a range of addition reactions.
The electron-withdrawing nature of the two ester groups renders the double bond in diethyl 2-hydroxybutenedioate electron-deficient. This electronic characteristic makes it an excellent substrate for nucleophilic addition reactions, most notably the Michael addition. thermofisher.comresearchgate.net In a typical Michael reaction, a nucleophile, referred to as a Michael donor, adds to the β-carbon of the α,β-unsaturated system. thermofisher.comresearchgate.netresearchgate.net For diethyl 2-hydroxybutenedioate, which exists in equilibrium with its keto tautomer, diethyl oxalacetate (B90230), the enolate form is a common Michael donor. sigmaaldrich.com
The general mechanism for a Michael addition involves three key steps:
Enolate Formation: A base abstracts an α-proton from the Michael donor to form a resonance-stabilized enolate. researchgate.net
Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated acceptor. researchgate.net
Protonation: The resulting enolate is protonated to yield the final 1,5-dicarbonyl compound. researchgate.net
Table 1: Examples of Michael Donors and Acceptors
| Michael Donors | Michael Acceptors |
|---|---|
| Diethyl malonate | Diethyl fumarate |
| Diethyl malonate | Methyl crotonate |
| Mesityl oxide | Diethyl malonate |
| 2-Nitropropane | Methyl vinyl ketone |
| Ethyl phenylcyanoacetate | Acrylonitrile |
This table is adapted from examples of classic Michael reactions and illustrates the types of compounds that can act as donors and acceptors. researchgate.net
Conversely, while alkenes are generally electron-rich and readily undergo electrophilic addition, the electron-deficient nature of the double bond in diethyl 2-hydroxybutenedioate makes it less susceptible to such reactions compared to simple alkenes. masterorganicchemistry.com However, under appropriate conditions with strong electrophiles, electrophilic addition can occur. The mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene typically proceeds in two steps:
Electrophilic Attack: The π electrons of the double bond attack the electrophile (e.g., H+ from HX), forming a carbocation intermediate. masterorganicchemistry.com
Nucleophilic Attack: The halide anion (X-) then attacks the carbocation, forming the final addition product. masterorganicchemistry.com
The stereochemistry of these additions can vary, with some reactions proceeding via syn-addition (both groups add to the same face of the double bond) and others via anti-addition (groups add to opposite faces). masterorganicchemistry.com The specific stereochemical outcome is dependent on the reaction mechanism and the nature of the electrophile and any intermediates formed. masterorganicchemistry.comchemistrysteps.com For instance, the addition of HBr to an alkene can lead to a racemic mixture if a new stereocenter is formed, as the planar carbocation intermediate can be attacked from either face. libretexts.org
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of a pericyclic reaction. sigmaaldrich.commdpi.com In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.commdpi.com The butenedioate moiety in diethyl 2-hydroxybutenedioate, with its electron-withdrawing ester groups, can function as a dienophile. sigmaaldrich.com The reactivity in a Diels-Alder reaction is generally enhanced when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. libretexts.org
The mechanism of the Diels-Alder reaction is concerted, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. mdpi.com This concerted nature leads to a high degree of stereospecificity. libretexts.org
Rearrangement reactions involving the butenedioate skeleton are also possible, although less common than addition reactions. Such rearrangements often proceed through carbocationic intermediates, which can be generated under acidic conditions. masterorganicchemistry.com The stability of the carbocation plays a crucial role in directing the outcome of the rearrangement. masterorganicchemistry.com For instance, a less stable carbocation may undergo a hydride or alkyl shift to form a more stable one before subsequent reaction. masterorganicchemistry.com
Functionalization and Derivatization Reactions of the Hydroxyl Group
The hydroxyl group in diethyl 2-hydroxybutenedioate is a key site for functionalization, allowing for the synthesis of a variety of derivatives. Common reactions include acylation and etherification.
Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an ester. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. Etherification involves the conversion of the hydroxyl group into an ether linkage, for example, by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) or using other etherification agents. nih.gov
Table 2: Examples of Hydroxyl Group Derivatization
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | Ester (R-COO-) |
| Acylation | Acid Anhydride ((RCO)₂O) | Ester (R-COO-) |
| Etherification | Alkyl Halide (R-X) + Base | Ether (R-O-) |
Condensation Reactions and Alpha-Alkylation Pathways
Diethyl 2-hydroxybutenedioate exists in tautomeric equilibrium with its keto form, diethyl oxalacetate. The presence of α-hydrogens in the succinate (B1194679) backbone of the keto tautomer makes it amenable to condensation reactions, particularly the Claisen condensation. acs.orgacs.orgrsc.org The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. acs.orgacs.orgrsc.org
The mechanism of the Claisen condensation is as follows:
Enolate Formation: A strong base removes an α-proton from the ester, forming a resonance-stabilized enolate. acs.orgrsc.org
Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate which then eliminates an alkoxide leaving group. libretexts.orgmsu.edu
Deprotonation: The resulting β-keto ester is deprotonated by the alkoxide base, driving the reaction to completion. libretexts.orgmsu.edu
Protonation: An acidic workup protonates the enolate to give the final β-keto ester. msu.edu
Diethyl oxalacetate sodium salt is a common reagent used in syntheses that involve condensation reactions, leading to the formation of various heterocyclic compounds. sigmaaldrich.comsigmaaldrich.com
Alpha-alkylation is another important reaction pathway for the enolate of diethyl oxalacetate. The enolate can act as a nucleophile and react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-position.
Oligomerization and Polymerization Behavior of Butanedioic Acid, Hydroxy-, Diethyl Ester Derivatives
The butenedioate moiety in derivatives of diethyl 2-hydroxybutenedioate can participate in polymerization reactions. For instance, maleate (B1232345) esters can undergo polymerization, often in copolymerization with other monomers. The anionic polymerization of functionalized maleates has been studied, where a nucleophilic initiator attacks the double bond, leading to chain propagation. acs.org For example, living anionic polymers can react with di-tert-butyl maleate in a conjugate addition reaction. acs.orgacs.org
Furthermore, functionalized monomers can be copolymerized with maleic anhydride via free radical polymerization to create alternating copolymers. rsc.org The specific polymerization behavior would depend on the nature of the substituents on the butenedioate backbone and the polymerization conditions employed (e.g., initiator, solvent, temperature). Anionic addition polymerizations are typically initiated by strong nucleophiles and proceed via carbanionic intermediates. youtube.com Cationic polymerization of related cyclic ethers like tetrahydrofuran (B95107) can also be initiated by solid acid catalysts. mdpi.com
Detailed Mechanistic Elucidation of Key Transformation Pathways
The understanding of the reaction mechanisms of diethyl 2-hydroxybutenedioate and its derivatives is crucial for controlling the outcome of its transformations. Spectroscopic techniques and computational studies are valuable tools for elucidating these pathways. Mass spectrometry, for example, can be used to identify reactive intermediates in complex reaction mixtures. researchgate.netrsc.org
The mechanisms of the primary reactions discussed above have been extensively studied for related compounds. The Claisen condensation, for instance, is a well-established reaction with a detailed, multi-step mechanism involving enolate intermediates. acs.orgacs.orgrsc.org Similarly, the Michael addition proceeds through a defined pathway of enolate formation, conjugate addition, and protonation. thermofisher.comresearchgate.net
For electrophilic additions, the formation of a carbocation intermediate is a key step, and its stability dictates the regioselectivity of the reaction according to Markovnikov's rule. youtube.com The stereochemistry of the addition is determined by the geometry of the intermediate and the mode of attack of the nucleophile. chemistrysteps.comlibretexts.org
In pericyclic reactions like the Diels-Alder, the concerted nature of the mechanism, governed by the conservation of orbital symmetry, explains the high stereospecificity observed. libretexts.org
Table 3: Summary of Key Mechanistic Features
| Reaction | Key Intermediate(s) | Driving Force | Key Control Factors |
|---|---|---|---|
| Michael Addition | Enolate | Formation of a stable C-C single bond | Nature of nucleophile and base researchgate.netresearchgate.net |
| Electrophilic Addition | Carbocation | Formation of two new σ-bonds from a π-bond | Electrophile strength, carbocation stability masterorganicchemistry.com |
| Diels-Alder | Cyclic Transition State | Formation of a stable six-membered ring | Electronic nature of diene and dienophile sigmaaldrich.comlibretexts.org |
Advanced Spectroscopic Characterization and Structural Analysis of Butanedioic Acid, Hydroxy , Diethyl Ester
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy is the definitive tool for studying the keto-enol tautomerism in solution. acs.orgacs.org The spectra reveal distinct signals for both the keto and the enol forms, allowing for their unambiguous identification and quantification. The enol form (hydroxybutenedioic acid diethyl ester) is characterized by the appearance of a vinyl proton resonance and a downfield hydroxyl proton signal, the latter often broadened by hydrogen bonding and chemical exchange. libretexts.org
The following table outlines the theoretically expected ¹H and ¹³C NMR chemical shifts for the enol tautomer.
| Atom Type | Signal | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| Proton (¹H) | Ethyl CH₃ | ~1.3 | Triplet (t) | Coupled to the two methylene (B1212753) protons. |
| Ethyl CH₂ | ~4.2 | Quartet (q) | Coupled to the three methyl protons. | |
| Vinylic H | ~6.0 | Singlet (s) | Proton on the C=C double bond. | |
| Enolic OH | 10-13 | Broad Singlet (br s) | Deshielded due to intramolecular H-bonding and exchange. libretexts.org | |
| Carbon (¹³C) | Ethyl CH₃ | ~14 | ||
| Ethyl CH₂ | ~62 | |||
| Vinylic =CH- | ~98 | Carbon of the double bond attached to hydrogen. | ||
| Vinylic =C-OH | 161–171 | Deshielded carbon attached to the hydroxyl group. The specific range is characteristic for enols. rsc.org | ||
| Ester C=O | ~165-175 | Carbonyl carbons of the two ester groups. |
Multidimensional NMR experiments are essential for assigning the complex signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would definitively establish the proton-proton coupling networks. A clear cross-peak between the methyl (~1.3 ppm) and methylene (~4.2 ppm) signals of the ethyl groups would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would link the proton signals for the ethyl groups (CH₃ and CH₂) and the vinylic proton to their corresponding carbon signals, providing unambiguous assignment of the carbon backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. It can help determine the stereochemistry (E/Z isomerism) around the double bond by observing spatial correlations, for instance, between the vinylic proton and the protons of one of the ethyl groups.
While no specific solid-state NMR (ssNMR) studies on this compound were found, the technique would be invaluable for analyzing it in material formulations. Unlike solution-state NMR, ssNMR provides information about the molecule's structure in the solid phase. It can differentiate between crystalline and amorphous forms, identify different polymorphs, and characterize intermolecular interactions, such as the hydrogen bonding network, which dictates the packing and physical properties of the solid material.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Hydrogen Bonding Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. The spectra for the enol tautomer are distinct from the keto form. The most telling feature for the enol is a broad O-H stretching band due to the intramolecularly hydrogen-bonded hydroxyl group, alongside a C=C stretching vibration. chemicalbook.com
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
| O-H (H-bonded) | Stretch | 3200-2500 (broad) | 3200-2500 (weak) |
| C-H (sp³) | Stretch | 2980-2850 | 2980-2850 (strong) |
| C=O (α,β-unsaturated ester) | Stretch | 1725-1700 | 1725-1700 (weak) |
| C=C (enol) | Stretch | 1650-1600 | 1650-1600 (strong) |
| C-O (ester) | Stretch | 1300-1000 |
High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₈H₁₂O₅.
The fragmentation pattern in electron ionization (EI) mass spectrometry helps to confirm the structure. Key fragmentation pathways for hydroxybutenedioic acid diethyl ester would likely include:
Loss of an ethoxy radical (-•OCH₂CH₃): Resulting in an ion at m/z 143.
Loss of an ethanol (B145695) molecule (-CH₃CH₂OH): Leading to a fragment at m/z 142.
McLafferty rearrangement: If sterically possible, involving the transfer of a gamma-hydrogen from an ethyl group to a carbonyl oxygen, followed by cleavage.
Cleavage of the ester groups: Producing characteristic acylium ions.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique would unambiguously confirm the molecular structure in the solid state, including:
The specific tautomeric form (keto or enol) present in the crystal.
The stereochemistry (E or Z configuration) of the C=C double bond in the enol form.
Precise bond lengths and angles for all atoms.
The nature and geometry of the intermolecular hydrogen-bonding network, which governs the crystal packing.
A review of the available scientific literature indicates that a crystal structure for hydroxybutenedioic acid diethyl ester has not been deposited in public databases.
Chromatographic Techniques for Purity and Isomeric Ratio Determination (e.g., GC-MS for volatile compounds)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying volatile components in a mixture. It is well-suited for assessing the purity of hydroxybutenedioic acid diethyl ester. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for identification. researchgate.net
Critically, GC-MS can also be used to analyze the keto-enol tautomeric ratio. Depending on the GC conditions (e.g., column type, temperature program), it may be possible to separate the more volatile enol form from the keto form. nih.gov The appearance of two distinct peaks with identical mass spectra corresponding to the two tautomers has been observed for similar keto-enol systems. nih.gov The relative area of these peaks can be used to quantify the isomeric (tautomeric) ratio in the sample under the analysis conditions.
Theoretical and Computational Chemistry of Butanedioic Acid, Hydroxy , Diethyl Ester
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of hydroxybutenedioic acid diethyl ester. A foundational aspect of its chemistry is the keto-enol tautomerism with diethyl oxalacetate (B90230). Computational studies on analogous molecules, such as dimethyl oxaloacetate (DMOA), have shown that the enol form is considerably more stable than the keto form, at least in the gas phase. researchgate.net This stability is largely attributed to the formation of a strong intramolecular hydrogen bond in the chelated enol conformer. researchgate.net
Calculations can determine key electronic properties and reactivity descriptors that govern the molecule's chemical behavior. These descriptors provide a quantitative measure of its reactivity.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.netschrodinger.com
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), global hardness (η), and the global electrophilicity index (ω). researchgate.net These indices help predict how the molecule will interact with other reagents.
Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing insight into the distribution of charge. The calculated atomic charges can identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other polar molecules or ions.
The following table illustrates the type of data obtained from DFT calculations for global reactivity descriptors.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | ω = μ2 / 2η (where μ = -χ) | A measure of the stabilization in energy when the system acquires additional electronic charge. |
This table is interactive. You can sort and filter the data.
Molecular Dynamics Simulations for Conformational Space and Solvent Effects
The flexibility of the diethyl ester groups and the potential for rotation around single bonds mean that hydroxybutenedioic acid diethyl ester can exist in numerous conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the potential energy surface and identifying stable conformers. nih.govnih.gov
A full conformational analysis using DFT calculations on the analogous dimethyl oxaloacetate (DMOA) has identified multiple stable conformers for both the enol and keto forms. For the enol form of DMOA, nine stable conformers stabilized by intramolecular hydrogen bonds were found. researchgate.net The keto form was found to have twelve stable conformers, though they are considerably higher in energy than the most stable enol conformer. researchgate.net This suggests that in the gas phase, the keto form is unlikely to be present in significant amounts. researchgate.net
Solvent effects play a critical role in chemical equilibria and conformational preference. researchgate.netmissouri.edu Several factors influence how a solvent interacts with the solute:
Polarity: Polar solvents tend to favor the tautomer with the higher dipole moment. missouri.eduvalpo.edu
Hydrogen Bonding: Protic solvents can form intermolecular hydrogen bonds with the solute, which may disrupt the intramolecular hydrogen bond that stabilizes the enol form, thus shifting the equilibrium. researchgate.net
Entropy: The ordering of solvent molecules around the solute can influence the entropy of the system, affecting conformational stability. missouri.edu
Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. ucsb.edu Theoretical calculations on DMOA using the Onsager method (an implicit solvent model) suggest the coexistence of two stable enol conformers in solution. researchgate.net Explicit solvent models involve simulating a box of individual solvent molecules around the solute, offering a more detailed picture of specific solute-solvent interactions at a higher computational cost. rsc.org
Reaction Pathway Modeling and Transition State Analysis for Butanedioic Acid, Hydroxy-, Diethyl Ester Transformations
Computational chemistry provides the tools to model the entire pathway of a chemical reaction, such as the keto-enol tautomerization or other transformations involving hydroxybutenedioic acid diethyl ester. This involves identifying the reactants, products, and, most importantly, the transition state (TS). The transition state is a specific molecular configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. ucsb.eduvasp.at
Locating a transition state is a key goal of reaction modeling. A TS is a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. ucsb.edu The structure of the transition state provides crucial information about the reaction mechanism. Computational methods used to find a TS include:
Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3): These methods require the structures of the reactant and product (and in the case of QST3, an initial guess for the TS) to locate the transition state connecting them. researchgate.net
Eigenvector-Following Algorithms (e.g., Berny optimization): These algorithms start from a guess structure and attempt to maximize the energy along one coordinate while minimizing it along all others. ucsb.eduresearchgate.net
Once a transition state is located, its validity must be confirmed through a frequency calculation. A true transition state will have exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate that transforms reactants into products. ucsb.edu The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is the primary determinant of the reaction rate. researchgate.net
Prediction of Spectroscopic Properties and Validation with Experimental Data
Theoretical methods can accurately predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. nih.govnrel.gov
Infrared (IR) Spectroscopy: Harmonic vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the vibrational modes of the molecule, which are observed as absorption bands in an IR spectrum. For the enol form of hydroxybutenedioic acid diethyl ester, key predicted vibrations would include the O-H stretch, the C=C stretch, and the C=O stretch of the ester groups. A computational study on DMOA calculated the harmonic vibrational frequencies for its most stable enol form. researchgate.net The study noted that the weakening of the intramolecular hydrogen bond (compared to acetylacetone) was consistent with observed frequency shifts for O-H stretching, O-H out-of-plane bending, and O···O stretching modes. researchgate.net
The following table shows a selection of calculated vs. experimental vibrational frequencies for a related compound, illustrating the typical accuracy of such predictions.
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| O-H stretch | 3450 | 3400 |
| C=O stretch (ester) | 1735 | 1740 |
| C=C stretch | 1650 | 1655 |
| O-H bend | 1410 | 1420 |
Data is illustrative, based on typical DFT calculation results for similar structures. This table is interactive.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. nrel.gov These calculations determine the isotropic magnetic shielding constants for each nucleus. By referencing these against a standard (like tetramethylsilane), a theoretical NMR spectrum can be generated. github.io For hydroxybutenedioic acid diethyl ester, this would involve predicting the 1H chemical shifts for the enolic proton, the vinylic proton, and the ethyl groups, as well as the 13C shifts for the carbonyl, vinylic, and ethyl carbons. Comparing these predicted spectra with experimental results can confirm the presence of the enol tautomer and its specific conformation in solution. frontiersin.org
In Silico Design and Optimization of Novel Catalysts and Reaction Conditions
Computational chemistry is a powerful tool for the rational, in silico design of new catalysts and the optimization of reaction conditions. jnu.ac.in Instead of relying solely on trial-and-error, computational approaches can screen potential catalysts and conditions to identify promising candidates for experimental synthesis and testing.
For reactions involving hydroxybutenedioic acid diethyl ester, such as its synthesis or further transformation, computational catalyst design could follow a general workflow:
Mechanism Elucidation: Use quantum chemical methods (as described in section 6.3) to fully understand the uncatalyzed reaction mechanism and identify the rate-determining step and its transition state.
Catalyst Design: Propose potential catalysts that could stabilize the transition state or provide an alternative, lower-energy reaction pathway. For example, in the synthesis of diethyl oxalacetate via a Claisen condensation, catalysts could be designed to facilitate the initial deprotonation of ethyl acetate. google.com
Computational Screening: Model the reaction pathway with each proposed catalyst. Calculate the activation energies for the catalyzed reactions to predict the most effective catalyst. This screening process is significantly faster and less expensive than synthesizing and testing each catalyst experimentally.
Optimization: Further refine the structure of the most promising catalyst candidates to enhance their activity and selectivity. This could involve modifying ligands or changing the metal center in an organometallic catalyst.
This in silico approach has been successfully applied to various chemical processes, including the design of catalysts for CO2 hydrogenation and C-H activation. jnu.ac.in Similar principles could be applied to develop novel and efficient catalysts for the synthesis of related diethyl esters, such as diethyl carbonate, where various catalytic systems have been investigated. nih.govui.ac.id
Applications of Butanedioic Acid, Hydroxy , Diethyl Ester in Organic Synthesis and Materials Science
Butanedioic Acid, Hydroxy-, Diethyl Ester as a Versatile Building Block in Complex Chemical Synthesis
The unique structural features of butanedioic acid, hydroxy-, diethyl ester, particularly its diethyl oxalacetate (B90230) tautomer, render it an exceptionally versatile C4 building block in organic synthesis. The presence of multiple reactive sites allows for its participation in a wide array of chemical transformations, making it a valuable precursor for a diverse range of complex molecules.
The reactivity of diethyl oxalacetate is largely dictated by the presence of an active methylene (B1212753) group flanked by two carbonyl functionalities. This arrangement facilitates the formation of a stabilized enolate ion, a potent nucleophile that can engage in various carbon-carbon bond-forming reactions. tamu.edulibretexts.org Key transformations that underscore its versatility include the Michael addition and the Knoevenagel condensation. tamu.eduwikipedia.org In the Michael reaction, the enolate of diethyl oxalacetate adds to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds which are themselves valuable synthetic intermediates. libretexts.org The Knoevenagel condensation, on the other hand, involves the reaction of the active methylene group with aldehydes or ketones, catalyzed by a weak base, to yield α,β-unsaturated products. wikipedia.orgmychemblog.comorganicreactions.org These reactions provide reliable and efficient methods for constructing complex carbon skeletons.
The synthetic utility of butanedioic acid, hydroxy-, diethyl ester is further exemplified by its use in multicomponent reactions, where its multiple reactive sites can be harnessed to build intricate molecular frameworks in a single synthetic operation. For instance, its sodium salt, sodium diethyl oxalacetate, has been employed in a one-pot synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, showcasing its ability to participate in complex cascade reactions. sigmaaldrich.comsigmaaldrich.com
Table 1: Key Reactions Involving Diethyl Oxalacetate
| Reaction Type | Description | Resulting Product Type |
| Michael Addition | Nucleophilic addition of the enolate of diethyl oxalacetate to an α,β-unsaturated carbonyl compound. tamu.edulibretexts.org | 1,5-dicarbonyl compounds |
| Knoevenagel Condensation | Condensation of the active methylene group with an aldehyde or ketone. wikipedia.orgmychemblog.comorganicreactions.org | α,β-unsaturated compounds |
| Multicomponent Reactions | One-pot reactions involving multiple starting materials to form a complex product. sigmaaldrich.comsigmaaldrich.comresearchgate.net | Diverse heterocyclic scaffolds |
Precursor in Stereoselective Organic Synthesis
The strategic placement of functional groups in butanedioic acid, hydroxy-, diethyl ester makes it a valuable precursor in the field of stereoselective synthesis, where the controlled formation of a specific stereoisomer is paramount. The ability to introduce new stereocenters with a high degree of selectivity is a critical challenge in modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules.
While direct asymmetric reactions using diethyl oxalacetate as a prochiral substrate are a subject of ongoing research, its derivatives are frequently employed in stereoselective transformations. The enolate of diethyl oxalacetate can be reacted with chiral electrophiles, or its carbonyl groups can be targeted by chiral nucleophiles or reducing agents to induce asymmetry. Furthermore, the products derived from reactions involving diethyl oxalacetate can serve as substrates for subsequent stereoselective modifications.
An important aspect of stereoselective synthesis is the ability to predict and control the spatial arrangement of atoms in a molecule. researchgate.net In reactions where diethyl oxalacetate or its derivatives are involved, the choice of reagents, catalysts, and reaction conditions plays a crucial role in determining the stereochemical outcome. For instance, in a Michael addition, the use of a chiral phase-transfer catalyst can, in principle, lead to the enantioselective formation of the adduct. Similarly, the reduction of the ketone in diethyl oxalacetate can be achieved with high enantioselectivity using chiral reducing agents.
The field of organocatalysis has opened up new avenues for the stereoselective functionalization of compounds like diethyl oxalacetate. Chiral amines or other small organic molecules can catalyze reactions such as Michael additions and aldol (B89426) reactions, leading to the formation of enantiomerically enriched products. nih.gov These methods offer a powerful alternative to traditional metal-based catalysts and are often more environmentally benign.
Intermediate in the Construction of Heterocyclic Compound Architectures
The rich functionality of butanedioic acid, hydroxy-, diethyl ester, particularly in its diethyl oxalacetate form, makes it an exceptionally useful intermediate for the synthesis of a wide variety of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and are found in a vast number of pharmaceuticals, agrochemicals, and natural products.
The general strategy for utilizing diethyl oxalacetate in heterocyclic synthesis involves its reaction with dinucleophiles, where two nucleophilic centers in the reacting partner can engage with the electrophilic sites of the diethyl oxalacetate. This often leads to a condensation-cyclization cascade, providing a rapid and efficient entry into complex heterocyclic systems.
A notable example is the synthesis of pyrrole (B145914) derivatives. A three-component reaction between sodium diethyl oxalacetate, various amines, and aromatic aldehydes under microwave irradiation has been shown to produce polysubstituted pyrroles. researchgate.net Specifically, the reaction can yield 2,3-dioxo-4-carboxy-5-substituted pyrrolidines. sigmaaldrich.comsigmaaldrich.com
Furthermore, diethyl oxalacetate is a key precursor for the synthesis of pyrazole (B372694) derivatives. Its reaction with hydrazine (B178648) hydrate (B1144303) in the presence of other components, such as isatins and malononitrile, can lead to the formation of complex spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] systems in a one-pot process. sigmaaldrich.comsigmaaldrich.com The sodium salt of diethyl oxalacetate is also utilized in the preparation of pyrazolone (B3327878) derivatives, which are important intermediates for dyes and medicinal products. google.com
The synthesis of pyran derivatives has also been achieved using diethyl oxalacetate. For instance, a one-pot reaction of arylacetic acid and sodium diethyl oxalacetate can produce 3-aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-ones, which have been investigated for their cytotoxic activity. researchgate.net
Table 2: Examples of Heterocyclic Systems Synthesized from Diethyl Oxalacetate
| Heterocyclic System | Synthetic Approach | Reference(s) |
| Pyrroles | Three-component reaction with amines and aromatic aldehydes. sigmaaldrich.comsigmaaldrich.comresearchgate.net | sigmaaldrich.comsigmaaldrich.comresearchgate.net |
| Pyrazoles | One-pot reaction with isatins, malononitrile, and hydrazine hydrate. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |
| Pyranones | One-pot reaction with arylacetic acids. researchgate.net | researchgate.net |
| Triazoles | Reaction with 2-nitro-4-fluoro-phenylazide. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |
Integration into Polymer Chemistry and Advanced Material Development
While butanedioic acid, hydroxy-, diethyl ester is a well-established building block in organic synthesis, its application in polymer chemistry and the development of advanced materials is an area with limited publicly available research. The presence of multiple functional groups, including two esters and a hydroxyl group, theoretically allows for its participation in various polymerization reactions. However, based on extensive searches of scientific literature, specific examples of its use as a monomer, crosslinking agent, or a direct precursor for functional materials are not widely reported. The following subsections outline the potential, yet underexplored, roles of this compound in materials science.
Monomer for Specialty Polymers and Copolymers
In principle, the difunctional nature of butanedioic acid, hydroxy-, diethyl ester (possessing two ester groups that can be hydrolyzed to carboxylic acids and a hydroxyl group) makes it a potential candidate as a monomer for the synthesis of specialty polyesters and polyamides. Through polycondensation reactions, it could be incorporated into polymer backbones to introduce specific functionalities. For instance, the hydroxyl group could be preserved as a pendant group along the polymer chain, offering sites for post-polymerization modification. However, there is a lack of specific studies demonstrating the homopolymerization of butanedioic acid, hydroxy-, diethyl ester or its copolymerization with other monomers to create novel polymeric materials.
Crosslinking Agent in Novel Polymeric Systems
The multiple reactive sites within butanedioic acid, hydroxy-, diethyl ester suggest its potential as a crosslinking agent to create networked polymer systems. The hydroxyl group and the ester functionalities (or the corresponding carboxylic acids after hydrolysis) could react with complementary functional groups on polymer chains to form covalent bonds, thereby creating a three-dimensional polymer network. Such crosslinked materials often exhibit enhanced mechanical properties, thermal stability, and solvent resistance. Despite this theoretical potential, there is no significant body of research detailing the use of butanedioic acid, hydroxy-, diethyl ester as a crosslinking agent in the development of novel polymeric systems.
Precursor for Functional Materials with Tunable Properties
The synthesis of functional materials with tailored properties is a major focus of modern materials science. The chemical handles present in butanedioic acid, hydroxy-, diethyl ester could, in theory, be utilized to create functional materials. For example, the hydroxyl group could be used to graft the molecule onto surfaces or nanoparticles to modify their properties. The ester groups could be used to attach other functional moieties. While the synthesis of functional polymers from various monomers is a broad area of research, specific examples detailing the use of butanedioic acid, hydroxy-, diethyl ester as a direct precursor for such materials with tunable properties are not readily found in the current scientific literature.
Emerging Research Directions and Future Outlook for Butanedioic Acid, Hydroxy , Diethyl Ester Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. While specific studies on the flow synthesis of diethyl 2-hydroxybut-2-enedioate are emerging, the broader application of this technology to related complex molecules demonstrates its considerable potential.
Flow chemistry has proven particularly advantageous for reactions that are difficult to control using conventional methods. For instance, the synthesis of 5-diethylboryl-2,3′-bipyridine, a compound inaccessible by batch methods, was successfully achieved using a flow microreactor researchgate.net. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is critical for managing reactive intermediates and improving product yields. The combination of flow chemistry with real-time process analysis is crucial for monitoring reaction kinetics, optimizing synthesis processes, and performing quantitative analysis of the products researchgate.net.
Key Advantages of Flow Chemistry for Diethyl 2-hydroxybut-2-enedioate Synthesis:
Enhanced Safety: Minimizes the volume of hazardous materials handled at any given time.
Improved Control: Precise manipulation of reaction conditions leads to higher selectivity and yield.
Scalability: Seamless transition from laboratory-scale synthesis to industrial production.
Automation: Integration with automated platforms allows for high-throughput screening of reaction conditions and rapid library synthesis.
The future integration of diethyl 2-hydroxybut-2-enedioate chemistry with automated flow synthesis platforms will likely accelerate the discovery of new derivatives and their applications by enabling rapid and efficient exploration of a vast chemical space.
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
Diethyl 2-hydroxybut-2-enedioate and its keto form, diethyl oxalacetate (B90230), are highly versatile reagents capable of participating in a wide range of chemical transformations. Research continues to uncover novel reactivity patterns, leading to the synthesis of diverse and complex molecular architectures, particularly heterocyclic compounds.
The sodium salt of diethyl oxalacetate serves as a key starting material in multicomponent reactions, a powerful strategy for building molecular complexity in a single step. It is used in one-pot reactions with reagents like isatins, malononitrile, and hydrazine (B178648) hydrate (B1144303) to produce complex spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives sigmaaldrich.comsigmaaldrich.com. Other notable transformations include reactions with various aldehydes and primary amines to yield 2,3-dioxo-4-carboxy-5-substituted pyrrolidines sigmaaldrich.comsigmaaldrich.com. Microwave-assisted three-component reactions involving diethyl oxalacetate sodium salt, amines, and aromatic aldehydes have been developed for the efficient synthesis of substituted pyrroles, highlighting a green chemistry approach with advantages like shorter reaction times and higher yields researchgate.net.
| Reactants | Product Class | Reaction Type | Reference |
|---|---|---|---|
| Isatins, Malononitrile, Hydrazine Hydrate | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives | One-pot multicomponent reaction | sigmaaldrich.comsigmaaldrich.com |
| Aldehydes, Primary Amines | 2,3-dioxo-4-carboxy-5-substituted pyrrolidines | Multicomponent reaction | sigmaaldrich.comsigmaaldrich.com |
| 2-Nitro-4-fluoro-phenylazide | 2-Nitro-4-fluoro triazole diester | Cycloaddition | sigmaaldrich.com |
| Amines, Aromatic Aldehydes | Pyrroles | Microwave-assisted three-component reaction | researchgate.net |
| Arylacetic acids | 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-ones | One-pot reaction | researchgate.net |
Future research will likely focus on discovering new cycloaddition pathways, transition-metal-catalyzed cross-coupling reactions, and asymmetric transformations to further expand the synthetic utility of this versatile building block.
Advancements in Sustainable Production and Circular Economy Methodologies
The principles of green chemistry and the circular economy are increasingly influencing the design of chemical processes. Research into the production of related diethyl esters, such as diethyl tartrate, provides a blueprint for more sustainable manufacturing of diethyl 2-hydroxybut-2-enedioate.
A notable advancement is the use of boric acid as a non-toxic and recyclable catalyst for the esterification of tartaric acid to produce diethyl tartrate google.com. This method, which also allows for the recycling of the solvent, represents an environmentally friendly process with the potential for zero discharge, thereby offering both economic and ecological benefits google.com.
Another innovative approach involves the use of deep eutectic solvents (DESs), which are considered green alternatives to traditional organic solvents. In a process developed for recycling lithium-ion battery materials, diethyl tartrate was identified as a byproduct formed during the regeneration of a choline (B1196258) chloride and L-(+)-tartaric acid-based DES with ethanol (B145695) researchgate.net. This finding opens up the possibility of integrating the synthesis of valuable esters into recycling streams, a key concept of the circular economy.
Future Sustainable Production Strategies:
Biocatalysis: Employing enzymes for the synthesis to reduce energy consumption and improve selectivity under mild conditions.
Renewable Feedstocks: Developing pathways to produce the precursor, oxaloacetic acid, from biomass.
Solvent Minimization: Utilizing solvent-free reaction conditions or green solvents like water or supercritical CO₂.
These strategies will be crucial for developing production methods that are not only economically viable but also environmentally responsible.
Synergistic Research Combining Advanced Experimental Techniques with Computational Methods
The synergy between advanced experimental techniques and high-level computational chemistry is accelerating the pace of chemical discovery. This integrated approach provides deep mechanistic insights that are often unattainable through experimentation alone. For derivatives and reaction products of diethyl 2-hydroxybut-2-enedioate, this combination is proving to be a powerful tool.
In the study of the pseudo-Michael reaction of diethyl (ethoxymethylene)malonate, a structurally related compound, experimental spectroscopy (NMR, IR, MS) was combined with quantum chemical calculations researchgate.net. This dual approach confirmed the structure of the reaction products and was used to investigate the thermodynamics and HOMO-LUMO energy levels of the reactants, providing a comprehensive understanding of the reaction mechanism researchgate.net.
Similarly, synergistic computational and experimental studies have been employed to elucidate the complex interactions between enzymes and their substrates within a cell membrane nih.gov. These studies use molecular dynamics simulations alongside experimental mutagenesis to reveal critical conformational changes and driving forces, such as electrostatic steering, that govern substrate binding and specificity nih.gov.
| Research Area | Experimental Techniques | Computational Methods | Key Insights Gained | Reference |
|---|---|---|---|---|
| Reaction Mechanism Analysis | NMR, IR, Mass Spectrometry | Quantum Chemical Calculations (DFT) | Confirmation of product structure, reaction thermodynamics, HOMO-LUMO analysis. | researchgate.net |
| Enzyme-Substrate Interactions | Site-directed Mutagenesis, Kinetic Assays | Molecular Dynamics (MD) Simulations | Understanding of binding modes, conformational changes, and electrostatic contributions to binding. | nih.gov |
For diethyl 2-hydroxybut-2-enedioate, this synergistic approach can be used to predict reactivity, design novel catalysts for its asymmetric synthesis, and model its interactions with biological targets, thereby guiding experimental efforts and reducing the trial-and-error cycle in research and development.
Potential for Discovery in Uncharted Domains of Chemical Application
The unique structural features of diethyl 2-hydroxybut-2-enedioate make it a promising candidate for applications in uncharted scientific territories, particularly in medicinal chemistry and materials science. The established utility of its close chemical relatives provides a strong indication of its latent potential.
Chiral tartrate esters, for example, are inexpensive starting materials used as chiral templates in the asymmetric synthesis of numerous bioactive molecules and natural products nih.gov. They have been instrumental in the synthesis of compounds such as the antimalarial agent (+)-boronolide and in the formal total synthesis of (–)-kumausallene nih.gov. This legacy suggests that diethyl 2-hydroxybut-2-enedioate could serve as a precursor to novel chiral ligands or as a key building block for a new generation of pharmaceuticals.
Furthermore, derivatives synthesized from diethyl oxalacetate have shown promising biological activities. For instance, novel 3-aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-ones have exhibited potent cytotoxic activity against breast cancer cell lines researchgate.net. Other related compounds have been investigated for a range of bioactivities, including antibacterial and antioxidant properties researchgate.net.
Potential Future Application Areas:
Medicinal Chemistry: As a scaffold for the development of new anticancer, anti-inflammatory, or antimicrobial agents.
Materials Science: As a monomer for the synthesis of novel biodegradable polyesters with tunable properties.
Agrochemicals: As a precursor for new herbicides or pesticides with unique modes of action.
The exploration of these uncharted domains holds the promise of unlocking new and valuable applications for diethyl 2-hydroxybut-2-enedioate, solidifying its role as a key molecule in modern organic chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for hydroxy butenedioic acid diethyl ester, and how can its structural purity be validated?
- Methodology : The ester is typically synthesized via acid-catalyzed esterification of hydroxy butenedioic acid with ethanol. To confirm structural integrity, use 1H/13C NMR to identify ester carbonyl peaks (~170 ppm) and hydroxyl proton signals (broad, ~5 ppm). FT-IR can validate ester C=O stretches (~1740 cm⁻¹) and hydroxyl O-H stretches (~3200 cm⁻¹). Mass spectrometry (EI-MS) should show molecular ion peaks matching the expected molecular weight (e.g., [M+H]+ at m/z 204). Cross-check against reference spectra from databases like PubChem .
- Key Considerations : Monitor reaction conditions (e.g., temperature, catalyst loading) to avoid side products like anhydrides or cis/trans isomerization .
Q. How does the hydroxyl group influence the compound’s stability during storage and handling?
- Methodology : Conduct accelerated stability studies under varying conditions (pH 2–12, 4–40°C, UV light). Use HPLC-UV to quantify degradation products (e.g., hydrolysis to dihydroxy butenedioic acid). Compare with analogous esters (e.g., diethyl maleate) to assess susceptibility to hydrolysis or oxidation. Storage recommendations include inert atmospheres and desiccants, as hydroxyl groups increase hygroscopicity and oxidative degradation risks .
Advanced Research Questions
Q. What strategies improve recovery rates of this compound in reverse-phase HPLC, given isomerization challenges?
- Methodology : Isomerization (cis/trans or keto-enol tautomers) can skew quantification. Optimize mobile phase pH (e.g., 2.5–3.5 with 0.1% formic acid) to stabilize the desired isomer. Pre-column derivatization (e.g., methylation with diazomethane) enhances retention and resolution . Validate recovery rates (>95%) using spiked samples and internal standards (e.g., deuterated analogs).
- Data Analysis : Compare recovery data with structurally similar compounds (e.g., fumaric vs. maleic acid diethyl esters), noting that trans isomers often exhibit better chromatographic behavior .
Q. How can pyrolysis-GC/MS with in situ methylation elucidate thermal decomposition pathways of this compound?
- Methodology : Perform pyrolysis at 300–500°C with tetramethylammonium hydroxide (TMAH) as a methylating agent. This converts polar degradation products (e.g., hydroxy acids) into volatile methyl esters. Key pyrolysis products may include dimethyl esters of butenedioic acid (m/z 144) and hydroxylated furandiones (m/z 112). Compare with reference chromatograms from polymaleic acid pyrolysis .
- Advanced Considerations : Use multivariate analysis (PCA) to distinguish decomposition pathways from artifacts. Curie-point pyrolysis minimizes secondary reactions .
Q. What computational approaches predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodology : Employ DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions with amines or alcohols. Solvent effects (e.g., dielectric constant of ethanol) can be incorporated via continuum models. Validate predictions experimentally using kinetic studies (NMR monitoring) .
- Challenges : The hydroxyl group may participate in intramolecular H-bonding, altering reactivity compared to non-hydroxylated esters.
Q. How do steric and electronic effects of the hydroxyl group impact esterification kinetics with bulky alcohols?
- Methodology : Conduct competitive esterification experiments with primary/secondary alcohols (e.g., ethanol vs. tert-butanol). Track reaction progress via in situ FT-IR to monitor carbonyl peak shifts. Use Hammett plots to correlate substituent effects (σ values) with rate constants. Steric hindrance from the hydroxyl group may reduce reactivity with bulky nucleophiles, requiring elevated temperatures or acid scavengers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
